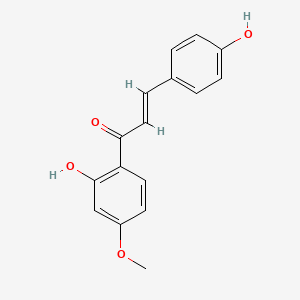

4,2'-Dihydroxy-4'-methoxychalcone

Description

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3/b9-4+ |

InChI Key |

MOESXQFGHNEYAH-RUDMXATFSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4,2'-Dihydroxy-4'-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of naturally occurring and synthetic compounds, are of significant interest in drug discovery due to their diverse pharmacological activities. A thorough understanding of their physicochemical properties, particularly solubility and stability, is paramount for the successful development of viable drug candidates. This technical guide provides a comprehensive overview of the solubility and stability of 4,2'-Dihydroxy-4'-methoxychalcone. It details experimental protocols for the determination of these properties and presents data in a structured format to aid researchers in their drug development endeavors. Furthermore, this guide explores a potential signaling pathway influenced by this class of compounds.

Introduction

This compound belongs to the flavonoid family and is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of hydroxyl and methoxy (B1213986) functional groups on the aromatic rings significantly influences its physicochemical properties, including solubility and stability, which in turn affect its bioavailability and therapeutic efficacy. This document serves as a technical resource, outlining the methodologies to assess these critical parameters.

Solubility Studies

The solubility of a compound is a critical factor that influences its absorption and distribution in biological systems. Chalcones are generally known to be poorly soluble in water, which can pose a significant challenge in formulation development.

Expected Solubility Profile

Table 1: Expected Solubility of this compound in Various Solvents

| Solvent Type | Solvent Examples | Expected Solubility |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Poor to very low. The presence of hydroxyl groups may slightly increase aqueous solubility compared to unsubstituted chalcones, but the overall hydrophobic nature of the molecule is expected to dominate. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High. DMSO is a common solvent for preparing stock solutions of chalcones for in vitro assays. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to good. The hydroxyl groups can form hydrogen bonds with these solvents, enhancing solubility. |

| Nonpolar Organic Solvents | Chloroform, Dichloromethane | Moderate to good. The aromatic rings and the overall carbon skeleton contribute to its solubility in these solvents. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

2.2.1. Materials

-

This compound (pure solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

2.2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

Prepare a series of standard solutions of the chalcone (B49325) of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the chalcone in the saturated supernatant. This concentration represents the equilibrium solubility.

-

2.2.3. Data Presentation

The solubility data should be presented in a clear and organized manner, as shown in the example below.

Table 2: Representative Solubility Data for Structurally Similar Chalcones

| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Reference |

| 2',4'-Dihydroxychalcone | Water | 25 | Low | General |

| 4'-Methoxychalcone | Dichloromethane | Not specified | Soluble | [1] |

| 4'-Methoxychalcone | Methanol | Not specified | Soluble | [1] |

| 4'-Methoxychalcone | Water | Not specified | Insoluble | [1] |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Ethyl acetate | Not specified | Soluble | [2] |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Chloroform | Not specified | Soluble | [2] |

| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Methanol | Not specified | Soluble | [2] |

Note: This table presents qualitative and general data for analogous compounds due to the lack of specific quantitative data for this compound.

Stability Studies

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and ensuring its safety and efficacy. Chalcones can be susceptible to degradation under various conditions, such as exposure to light, extreme pH, and high temperatures.

Expected Stability Profile

The stability of this compound will be influenced by its chemical structure. The α,β-unsaturated ketone moiety can be susceptible to isomerization and degradation, while the hydroxyl groups can be prone to oxidation.

Table 3: Expected Stability of this compound under Different Stress Conditions

| Stress Condition | Expected Outcome |

| Acidic (e.g., 0.1 M HCl) | Potential for degradation, although likely more stable than in basic conditions. |

| Basic (e.g., 0.1 M NaOH) | Susceptible to degradation, potentially through retro-aldol condensation or other base-catalyzed reactions. |

| Oxidative (e.g., 3% H₂O₂) | The hydroxyl groups are potential sites for oxidation, which could lead to degradation. |

| Thermal (e.g., 60 °C) | Generally expected to be stable at moderately elevated temperatures in the solid state. Stability in solution will be solvent-dependent. |

| Photolytic (e.g., UV light) | The conjugated system of chalcones can absorb UV light, potentially leading to photodegradation or cis-trans isomerization. |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

3.2.1. Materials

-

This compound (pure solid)

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

3.2.2. Procedure

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent chalcone from its potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the chalcone in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the chalcone in a solution of 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the chalcone with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the chalcone to dry heat in an oven (e.g., 60 °C).

-

Photodegradation: Expose a solution of the chalcone to UV light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the developed HPLC method.

-

Data Analysis:

-

Monitor the peak area of the parent chalcone to determine the extent of degradation over time.

-

Use a PDA detector to assess peak purity and to identify the formation of any degradation products.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

-

3.2.3. Data Presentation

The results of the stability studies should be summarized in a table.

Table 4: Representative Stability Data for a Generic Chalcone

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 60 °C | ~15% | 2 |

| 0.1 M NaOH | 8 hours | Room Temp | ~40% | 3 |

| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 2 |

| Dry Heat | 7 days | 60 °C | < 5% | 1 |

| UV Light | 24 hours | Room Temp | ~30% | 2 |

Note: This table provides hypothetical data for a generic chalcone to illustrate the expected format of results.

Visualization of Methodologies and Pathways

Experimental Workflows

Potential Signaling Pathway

Chalcones have been reported to modulate various signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in diseases like cancer. Some dihydroxy-methoxychalcones have been shown to interact with components of this pathway.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding and characterization of its solubility and stability. This technical guide provides a framework for researchers to systematically evaluate these critical physicochemical properties. The detailed experimental protocols for the shake-flask solubility method and the stability-indicating HPLC assay offer a practical approach for generating reliable data. While specific quantitative data for the title compound remains to be fully elucidated, the provided information on analogous structures and general trends for chalcones serves as a valuable starting point for further investigation. The exploration of its potential interaction with key cellular signaling pathways, such as PI3K/Akt/mTOR, further underscores the importance of its continued study in drug discovery and development.

References

Biological Activities of 4,2'-Dihydroxy-4'-methoxychalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. The specific derivative, 4,2'-dihydroxy-4'-methoxychalcone, and its related compounds have garnered significant scientific interest due to their broad spectrum of biological activities. These activities are largely attributed to the unique structural features of the chalcone (B49325) scaffold, which can be readily modified to enhance potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Biological Activities

The biological effects of this compound and its derivatives are diverse, with significant potential for therapeutic applications. The following sections summarize the key findings and quantitative data related to their primary biological activities.

Anticancer Activity

Chalcone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of this compound and its Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | 25.97 | [1] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | 18.36 | [1] |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [1] |

| 2',4'-dihydroxychalcone analogue 4 | MCF-7 (Breast Cancer) | 12.91 ± 0.031 | [2] |

| 2',4'-dihydroxychalcone analogue 6 | MCF-7 (Breast Cancer) | 11.62 ± 0.017 | [2] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Squamous Cell Carcinoma) | 4.97 | [3] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal Squamous Cell Carcinoma) | 9.43 | [3] |

| Chalcone with 4-methoxy substitution | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | |

| Chalcone with 4-methoxy substitution | HepG2 (Liver Cancer) | 4.64 ± 0.23 | |

| Chalcone with 4-methoxy substitution | HCT116 (Colon Cancer) | 6.31 ± 0.27 | |

| 2,2′-furoyloxy-4-methoxychalcone | HL-60 (Leukemia) | 4.9 ± 1.3 | |

| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | K562 (Human Erythroleukemia) | ≤ 3.86 µg/ml | [4] |

| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | MDA-MB-231 (Human Breast Cancer) | ≤ 3.86 µg/ml | [4] |

| 3-bromo-4-hydroxy-5-methoxy substituted chalcone | SK-N-MC (Human Neuroblastoma) | ≤ 3.86 µg/ml | [4] |

| Chalcone 2 (with 3-methoxy substitution on ring B) | T47D (Breast Cancer) | 44.67 µg/mL | [5] |

| Chalcone 1 (without 3-methoxy substitution on ring B) | T47D (Breast Cancer) | 72.44 µg/mL | [5] |

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [6] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [6] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [6] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [6] |

| 4-methoxy-4′-methylchalcone | Mycobacterium tuberculosis H37Rv | 66.9 µM (MIC50) | [7] |

| Dihydroxychalcones (general) | Gram-positive bacteria | Not specified | [2] |

| Dihydroxychalcones (general) | Gram-negative bacteria | Not specified | [2] |

| Chalcone derivative | Staphylococcus aureus | Zone of inhibition | [8] |

| Chalcone derivative | Escherichia coli | Zone of inhibition | [8] |

| Chalcone derivative | Candida albicans | Zone of inhibition | [8] |

| Chalcone derivative | Mucor sps | Zone of inhibition | [8] |

Antioxidant Activity

The ability of chalcones to scavenge free radicals is a significant aspect of their biological profile, contributing to their anti-inflammatory and neuroprotective effects. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Table 3: Antioxidant Activity of this compound and its Derivatives (DPPH Radical Scavenging IC50 values)

| Compound/Derivative | IC50 (µg/mL) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [6][9] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [6][9] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [6][9] |

| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | 11.9 | [10] |

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[11] Many chalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Dysregulation of this pathway is a hallmark of many cancers, making it an important target for anticancer drug development. Several chalcone derivatives have been shown to inhibit this pathway, contributing to their cytotoxic effects.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chalcone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcones from an aldehyde and a ketone in the presence of a base or acid catalyst.[13][14]

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone (B8834) and the appropriate benzaldehyde (B42025) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

-

Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.[15][16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[4][15]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution Assay for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the chalcone derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay is a common method for evaluating the free radical scavenging ability of a compound.[18][19]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[20]

-

Sample Preparation: Prepare various concentrations of the chalcone derivative in a suitable solvent.

-

Reaction Mixture: Add the DPPH solution to each sample concentration in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for about 30 minutes.[9][19]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with their synthetic accessibility, make them attractive lead compounds for drug discovery and development. The information provided in this technical guide, including the summarized biological data, elucidated signaling pathways, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these promising compounds is warranted to translate their therapeutic potential into clinical applications.

References

- 1. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. idexx.dk [idexx.dk]

- 18. benchchem.com [benchchem.com]

- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 20. Bot Verification [rasayanjournal.co.in]

The Core Mechanisms of Action of Substituted Chalcones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted chalcones, a class of aromatic ketones, are a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities. Their deceptively simple structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, belies their complex and multifaceted interactions with cellular machinery.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms of action of substituted chalcones, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding and guide future research and development.

Anticancer Mechanisms of Action

Substituted chalcones exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These processes are often interconnected and involve the modulation of complex signaling pathways.

Induction of Apoptosis

Apoptosis is a critical process for removing damaged or cancerous cells. Chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4] This is characterized by changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][6] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5][6]

Furthermore, many chalcone (B49325) derivatives modulate the expression of Bcl-2 family proteins. They can upregulate pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis.[5][6]

Signaling Pathway for Chalcone-Induced Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Methoxylated Chalcones in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of methoxylated chalcones in plants. These specialized metabolites, derived from the phenylpropanoid pathway, exhibit a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. This document details the core biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and provides relevant experimental protocols and quantitative data for researchers in the field.

Introduction to Chalcones and Their Significance

Chalcones represent the first key intermediates in the biosynthesis of the vast and diverse group of plant secondary metabolites known as flavonoids. They are characterized by an open-chain C6-C3-C6 backbone. The subsequent methoxylation of the chalcone (B49325) scaffold, a common modification, often enhances their biological efficacy, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at overproducing these valuable compounds.

The Core Biosynthetic Pathway

The formation of methoxylated chalcones begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds.

The pathway proceeds through the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This enzyme stands at the entry point to flavonoid biosynthesis. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic chalcone scaffold, typically naringenin (B18129) chalcone.

-

O-Methyltransferase (OMT): This is the crucial step for the formation of methoxylated chalcones. Specific OMTs transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chalcone backbone. The position and number of methoxy (B1213986) groups are determined by the specific OMT enzyme present in the plant species. For instance, a well-studied example is the methylation of isoliquiritigenin (B1662430) to produce echinatin.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate preference of the biosynthetic enzymes. The following table summarizes kinetic parameters for Chalcone Synthase (CHS) from different plant sources.

| Enzyme | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat / K_m (M⁻¹s⁻¹) | Reference |

| CHS1 | Cyclosorus parasiticus | p-coumaroyl-CoA | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 x 10⁶ | [1] |

| CHS1 | Cyclosorus parasiticus | Caffeoyl-CoA | 2.1 ± 0.3 | 1.5 ± 0.1 | 7.1 x 10⁵ | [1] |

| OsCHI3 | Oryza sativa | Naringenin Chalcone | 11.60 | 69.35 | 5.978 x 10⁶ | [2] |

| OsCHI3 | Oryza sativa | Isoliquiritigenin | 50.95 | 9.214 x 10⁻⁵ | 1.809 | [2] |

K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The k_cat/K_m ratio is a measure of the enzyme's catalytic efficiency.

Detailed Experimental Protocols

Accurate measurement of enzyme activity and quantification of metabolites are fundamental to studying biosynthetic pathways. Below are detailed protocols for key experiments.

This protocol is adapted for the spectrophotometric analysis of CHS activity.[3] The assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Plant tissue extract containing CHS

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

p-coumaroyl-CoA (starter substrate) solution (50 µM)

-

Malonyl-CoA (extender substrate) solution (100 µM)

-

Purified recombinant CHS protein (for standard/positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a final volume of 250 µL, combine the following in a microcentrifuge tube or a cuvette:

-

100 mM potassium phosphate buffer (pH 7.0)

-

50 µM p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

20 µg of purified protein extract.[1]

-

-

Negative Control: Prepare a parallel reaction using a protein extract from an empty vector control.[1]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-60 minutes).[1]

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or 25 µL of glacial acetic acid.[4]

-

Spectrophotometric Measurement: Measure the absorbance of the product, naringenin chalcone, at its maximum absorbance wavelength (λ_max), which is typically around 370 nm.[3]

-

Quantification: The amount of product formed can be calculated using a standard curve generated with pure naringenin chalcone. Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (U/mg).

This protocol describes a general method for assaying the activity of SAM-dependent OMTs involved in chalcone methoxylation.[5][6]

Materials:

-

Purified recombinant OMT protein

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Chalcone substrate (e.g., isoliquiritigenin, naringenin chalcone) (0.1 mM)

-

S-adenosyl-L-methionine (SAM) (5 mM)

-

Ascorbic acid (Sodium salt) (25 mM)

-

Methanol

-

HPLC or LC-MS system

Procedure:

-

Reaction Setup: In a 100 µL reaction volume, combine:

-

100 mM Tris-HCl buffer (pH 7.5)

-

20 µL of purified OMT protein solution

-

0.1 mM chalcone substrate

-

5 mM SAM

-

25 mM sodium ascorbate (B8700270) (to prevent oxidation).[5][6]

-

-

Negative Control: Set up a control reaction using protein from an empty vector.[5][6]

-

Incubation: Incubate the mixture at 37°C for an extended period (e.g., 12 hours, as some OMTs can be slow).[5][6]

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol. Sonicate the mixture for 30 minutes to ensure complete extraction of products.[5][6]

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using HPLC or LC-MS to separate and quantify the methoxylated chalcone product.

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of chalcones from plant extracts or enzymatic assays.[7][8][9]

Instrumentation and Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm particle size).[7][8]

Mobile Phase and Gradient:

-

Solvent A: 0.1% Phosphoric acid or Formic acid in water.[7][10]

-

Gradient Elution: A typical gradient involves increasing the concentration of Solvent B over time. For example, a linear gradient from 20% to 50% ACN over 15 minutes can be effective for separating chalcones.[7][8][9]

-

Flow Rate: A typical flow rate is 0.4-1.0 mL/min.[10]

Detection:

-

Chalcones have strong UV absorbance. Detection is commonly performed at wavelengths between 280 nm and 370 nm.[7][10]

Quantification:

-

Quantification is achieved by creating a calibration curve using external standards of known concentrations of the target chalcones.[10] The peak area from the sample chromatogram is compared to the calibration curve to determine the concentration.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the biosynthetic pathway, a key regulatory network, and a standard experimental workflow.

Caption: Biosynthesis pathway of methoxylated chalcones.

Caption: A generalized signaling pathway for chalcone biosynthesis.

Caption: Workflow for chalcone analysis from plant tissue.

References

- 1. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. maxapress.com [maxapress.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 4,2'-Dihydroxy-4'-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of 4,2'-Dihydroxy-4'-methoxychalcone (CAS No: 63529-06-6). This document consolidates available data on its chemical identity and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores potential signaling pathways based on the activities of structurally related chalcone (B49325) derivatives.

Chemical Identity and Structure

This compound is a flavonoid-like compound belonging to the chalcone family. These molecules are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 63529-06-6 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][3][4][5][6] |

| Molecular Weight | 270.28 g/mol | [1][3][4][5][6] |

| InChIKey | MOESXQFGHNEYAH-RUDMXATFSA-N | [3] |

| SMILES | O=C(C1=CC=C(OC)C=C1O)/C=C/C2=CC=C(O)C=C2 | [1] |

| IUPAC Name | (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the available literature. The table below summarizes the available information. For context, properties of related chalcones are often determined experimentally via techniques such as differential scanning calorimetry (for melting point), UV-Vis spectrophotometry (for solubility and pKa), and various spectroscopic methods.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | |

| Solubility | Data not available | Chalcones are generally soluble in organic solvents like methanol (B129727), dichloromethane, and DMSO, and insoluble in water.[7][8][9] |

| pKa | Data not available |

| Appearance | Yellow crystals (predicted) | Chalcone compounds are typically yellow crystalline solids.[10] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of synthesized chalcones. While a complete experimental dataset for this compound is not available, typical spectral characteristics are discussed based on the chalcone scaffold.

-

UV-Vis Spectroscopy: Chalcones typically display two major absorption bands. Band I, corresponding to the cinnamoyl system (π → π* transition), appears in the 340–390 nm range. Band II, from the benzoyl moiety (π → π* transition), is observed between 220–270 nm.[11] The presence of hydroxyl and methoxy (B1213986) groups is expected to cause a bathochromic (red) shift.[11]

-

NMR Spectroscopy:

-

¹H NMR: Expected signals include doublets for the α- and β-vinylic protons with a characteristic coupling constant (J ≈ 15 Hz) for the trans configuration. Aromatic protons will appear in the aromatic region, and a singlet corresponding to the methoxy group protons would be expected around 3.8 ppm.[10]

-

¹³C NMR: The carbonyl carbon (C=O) is typically observed in the deshielded region of the spectrum, around 187-194 ppm.[10] The methoxy carbon signal is expected around 55 ppm.[10]

-

-

Mass Spectrometry: The exact mass is calculated as 270.089209 g/mol .[3] Mass spectrometry analysis (e.g., LC-MS) would be used to confirm the molecular weight and fragmentation pattern.

-

Raman Spectroscopy: A computed Raman spectrum for this compound is available in spectral databases.[3]

Experimental Protocols

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde.

This protocol describes a general method for the synthesis of the title compound via a solvent-free grinding technique, which is an efficient and environmentally friendly approach.[10][12]

Reactants:

-

2'-Hydroxy-4'-methoxyacetophenone

-

4-Hydroxybenzaldehyde

-

Sodium Hydroxide (NaOH), solid catalyst

Procedure:

-

Reactant Mixture: In a mortar, combine 10 mmol of 2'-hydroxy-4'-methoxyacetophenone, 10 mmol of 4-hydroxybenzaldehyde, and a catalytic amount of solid NaOH (e.g., 5-10 mmol).

-

Grinding: Grind the mixture using a pestle at room temperature for approximately 30 minutes. The friction and localized heat generated will drive the reaction.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethanol), and analyzing it by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add cold distilled water to the mortar and triturate the resulting solid.

-

Neutralization: Transfer the slurry to a beaker and neutralize it by slowly adding cold, dilute hydrochloric acid (10% v/v) until the pH is neutral.

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.[10][13]

-

Characterization: Confirm the identity and purity of the synthesized compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol provides a general method for assessing the purity of the synthesized chalcone.

Instrumentation and Conditions (Adapted from similar chalcone analysis): [14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both typically containing 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined from UV-Vis spectral analysis (likely in the 340-390 nm range).[11][14]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent like methanol or the mobile phase.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the chalcone scaffold is a well-established pharmacophore with a broad range of activities. Research on structurally similar compounds can provide insights into its potential therapeutic applications.

-

Anti-cancer and Anti-proliferative Activity: Many chalcone derivatives exhibit anti-cancer properties by modulating key cellular signaling pathways. For instance, some dihydroxychalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K/Akt/mTOR pathway .[15][16][17] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition leads to downstream effects such as the activation of caspases and modulation of Bcl-2 family proteins, ultimately resulting in programmed cell death.[17]

-

Anti-inflammatory Activity: 2-hydroxy-4'-methoxychalcone has been shown to inhibit the proliferation and inflammation of human aortic smooth muscle cells, suggesting potential applications in cardiovascular diseases like atherosclerosis.[18] This effect was linked to the upregulation of peroxisome proliferator-activated receptor gamma (PPARγ).[18]

-

Anti-angiogenic Activity: The related compound 2'-hydroxy-4'-methoxychalcone (B191446) has demonstrated anti-angiogenic and anti-tumor activities in both in vitro and in vivo models.[19] This activity was attributed to the inhibition of endothelial cell proliferation.[19]

Based on these findings, a potential mechanism of action for this compound could involve the modulation of cell survival pathways.

Disclaimer: This guide is intended for research and informational purposes only. The biological activities and signaling pathways described are based on studies of structurally related compounds and may not be directly applicable to this compound. Further experimental validation is required.

References

- 1. This compound | Xanthorrhoea | Ambeed.com [ambeed.com]

- 2. abmole.com [abmole.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',5'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5355888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]

- 8. 4'-Methoxychalcone, 97% | Fisher Scientific [fishersci.ca]

- 9. 4'-HYDROXY-4-METHOXYCHALCONE CAS#: 6338-81-4 [m.chemicalbook.com]

- 10. scitepress.org [scitepress.org]

- 11. benchchem.com [benchchem.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',4'-Dihydroxy-4-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones represent a significant class of flavonoids, recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of 2',4'-Dihydroxy-4-methoxychalcone, a naturally occurring chalcone (B49325) with notable biological activities. This document details its discovery, natural sources, synthetic methodologies, and mechanisms of action, with a focus on its anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction and Discovery

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings dictates their biological activity.

The compound 2',4'-Dihydroxy-4-methoxychalcone (IUPAC name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) has been identified in various plant species. It is considered a key bioactive phytochemical in plants such as Artemisia palustris, Astragalus laxmannii, and species within the genus Angelica.[3][4] Its isolation from natural sources typically involves solvent extraction followed by chromatographic techniques for purification.[5] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are crucial for its structural elucidation and confirmation.[5][6]

Chemical Synthesis

The primary method for synthesizing 2',4'-Dihydroxy-4-methoxychalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic ketone (2,4-dihydroxyacetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde, also known as anisaldehyde).[7]

The reaction mechanism begins with the deprotonation of the α-carbon of 2,4-dihydroxyacetophenone by a strong base (e.g., KOH or NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of anisaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone structure of the chalcone.[8][9]

Biological Activities and Mechanism of Action

2',4'-Dihydroxy-4-methoxychalcone and its structural analogs have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties.[4][10][11]

Anticancer Activity

The most studied activity of this chalcone class is its potential as an anticancer agent. Research on structurally similar chalcones suggests that they exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][12]

A key mechanism implicated in the anticancer effect of dihydroxychalcones is the modulation of the PI3K/Akt/mTOR signaling pathway .[13] This pathway is crucial for regulating cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[14][15] Chalcones have been shown to inhibit this pathway, leading to a decrease in the expression of pro-survival proteins (like Bcl-2) and an increase in the expression of pro-apoptotic proteins (like Bad, cleaved caspases).[13][16]

Anti-Angiogenic and Anti-Inflammatory Activity

Studies on the closely related 2'-hydroxy-4'-methoxychalcone (B191446) have demonstrated significant anti-angiogenic activity, inhibiting the formation of new blood vessels, a process crucial for tumor growth.[10] This effect may be linked to the inhibition of COX-2 enzyme induction.[10] Additionally, synthetic derivatives like 2-hydroxy-4'-methoxychalcone have shown anti-inflammatory effects in human aortic smooth muscle cells, suggesting potential applications in cardiovascular disease.[11]

Quantitative Bioactivity Data

The cytotoxic effects of various dihydroxychalcones have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this activity.

| Chalcone Derivative | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| 2',4-dihydroxy-3-methoxychalcone (B8714405) | HeLa | Cervical Cancer | 12.80 | ~47.4 | [17] |

| WiDr | Colon Cancer | 19.57 | ~72.4 | [17] | |

| T47D | Breast Cancer | 20.73 | ~76.7 | [17] | |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | - | 25.97 | [13] |

| MM.1S | Multiple Myeloma | - | 18.36 | [13] | |

| U266 | Multiple Myeloma | - | 15.02 | [13] |

Note: IC₅₀ values for 2',4-dihydroxy-3-methoxychalcone were converted from µg/mL to µM using a molecular weight of 270.28 g/mol .

Key Experimental Protocols

Synthesis via Claisen-Schmidt Condensation[7][9][20]

-

Reactant Preparation: Dissolve 2,4-dihydroxyacetophenone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide (B78521) (e.g., 40-60%) dropwise while stirring.

-

Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Cell Viability (MTT) Assay[21][22][23][24][25]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers[26][27][28][29]

-

Protein Extraction: Treat cells with the chalcone, then lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to the loading control.

Conclusion and Future Directions

2',4'-Dihydroxy-4-methoxychalcone and its related analogs are promising natural compounds with significant therapeutic potential, particularly in oncology. Their synthesis is well-established, and their primary mechanism of action appears to involve the induction of apoptosis via modulation of critical cell signaling pathways like PI3K/Akt/mTOR.

Future research should focus on a more comprehensive evaluation of its bioactivity profile, including in vivo studies to validate the in vitro findings. Further investigation into its structure-activity relationship could lead to the design and synthesis of novel derivatives with enhanced potency and selectivity. Elucidating the full spectrum of its molecular targets will be crucial for its development as a potential therapeutic agent for cancer and other diseases.

References

- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 2',4'-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5711223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',4'-Dihydroxy-4-methoxychalcone | 13351-10-5 | FD65407 [biosynth.com]

- 5. 2,4-Dihydroxy-3-methoxychalcone | Benchchem [benchchem.com]

- 6. iomcworld.com [iomcworld.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 4,2'-Dihydroxy-4'-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] The antioxidant potential of chalcones is of particular importance as oxidative stress is implicated in the pathogenesis of numerous diseases.

This document provides detailed protocols for three common in vitro assays to evaluate the antioxidant capacity of 4,2'-Dihydroxy-4'-methoxychalcone: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Principle of Assays

A battery of tests is recommended to obtain a comprehensive profile of a compound's antioxidant activity, as different assays reflect various mechanisms of antioxidant action.[2]

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][4]

-

ABTS Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced, leading to a decrease in absorbance at approximately 734 nm.[3]

-

FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in the formation of an intense blue-colored ferrous complex, which is monitored by measuring the absorbance at approximately 593 nm.[5][6]

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following table presents IC₅₀ values for structurally related chalcones to provide a comparative context for its potential antioxidant activity. Lower IC₅₀ values indicate higher antioxidant potency.

| Compound/Extract | DPPH IC₅₀ (µg/mL) | Reference Standard |

| p-Hydroxy-m-Methoxy Chalcone | 11.9 | Ascorbic Acid (3.3 µg/mL) |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | Ascorbic Acid (2.17 µg/mL) |

| (E)-1-(2- hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | Ascorbic Acid (2.17 µg/mL) |

Note: The antioxidant activity of chalcones is highly dependent on the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings.

Experimental Protocols

DPPH Radical Scavenging Assay

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

-

96-well microplate or cuvettes

-

Micropipettes

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[7]

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

-

-

Assay Protocol:

-

To a 96-well plate, add 100 µL of each concentration of the test compound or standard solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. This can be calculated using linear regression analysis.[8]

ABTS Radical Cation Scavenging Assay

Reagents and Equipment:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol (B145695) (analytical grade)

-

Trolox (as a positive control)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

-

96-well microplate or cuvettes

-

Micropipettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[3]

-

-

Preparation of ABTS•⁺ Working Solution:

-

Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution and a series of dilutions of this compound and the Trolox standard as described in the DPPH assay protocol.

-

-

Assay Protocol:

-

To a 96-well plate, add 10 µL of each concentration of the test compound or standard solution.

-

Add 190 µL of the ABTS•⁺ working solution to each well.

-

For the control well, add 10 µL of the solvent (methanol or ethanol) and 190 µL of the ABTS•⁺ working solution.

-

For the blank, add 200 µL of the solvent.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•⁺ solution without the sample).

-

A_sample is the absorbance of the sample with the ABTS•⁺ solution.

-

-

Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Reagents and Equipment:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

-

Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

-

96-well microplate or cuvettes

-

Micropipettes

-

Water bath at 37°C

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution and a series of dilutions of this compound in a suitable solvent.

-

Prepare a series of aqueous solutions of FeSO₄·7H₂O at known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.

-

-

Assay Protocol:

-

To a 96-well plate, add 10 µL of each concentration of the test compound or standard solution.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

For the blank, add 10 µL of the solvent and 180 µL of the FRAP reagent.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at 37°C for 4 minutes.[5] Some protocols suggest longer incubation times, which should be optimized.

-

Measure the absorbance at 593 nm.

-

-

Calculation of FRAP Value:

-

Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents.

-

Logical Relationship of Antioxidant Assays

The three assays described provide complementary information about the antioxidant potential of this compound. The DPPH and ABTS assays primarily measure the radical scavenging ability through hydrogen atom or electron donation, while the FRAP assay specifically quantifies the reducing power of the compound. A compound exhibiting strong activity in all three assays would be considered a potent and versatile antioxidant.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,2'-Dihydroxy-4'-methoxychalcone in Anticancer Cell Culture Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4,2'-Dihydroxy-4'-methoxychalcone is a specific chalcone (B49325) derivative that has garnered interest for its potential as an anticancer agent. Its core structure, 1,3-diphenyl-2-propen-1-one, allows for various substitutions, influencing its pharmacological profile. The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways involved in cancer progression.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture for anticancer studies. The document includes detailed protocols for essential assays and summarizes key quantitative data from studies on structurally related chalcone derivatives to serve as a reference.

Potential Biological Activities

Based on studies of structurally similar chalcone derivatives, this compound is anticipated to exhibit the following anticancer activities:

-

Cytotoxicity: Induces cell death in a variety of cancer cell lines.

-

Induction of Apoptosis: Triggers programmed cell death, a key mechanism for eliminating cancerous cells.[2]

-

Cell Cycle Arrest: Halts the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.[3][4][5]

-

Modulation of Signaling Pathways: Influences critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are often dysregulated in cancer.[3][4]

Data Presentation

The following tables summarize the cytotoxic effects (IC50 values) of various dihydroxy-methoxychalcone derivatives against different cancer cell lines. This data provides a comparative reference for the expected potency of this compound.

Table 1: Cytotoxicity of Dihydroxy-Methoxychalcone Derivatives in Various Cancer Cell Lines

| Chalcone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 | Multiple Myeloma | 15.02 | |

| MM.1S | Multiple Myeloma | 18.36 | ||

| RPMI8226 | Multiple Myeloma | 25.97 | ||

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | HeLa | Cervical Cancer | 10.05 ± 0.22 | [2] |

| C-33A | Cervical Cancer | 15.76 ± 1.49 | [2] | |

| SiHa | Cervical Cancer | 18.31 ± 3.10 | [2] | |

| 2′,4-Dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 (µg/mL) | [6][7] |

| WiDr | Colon Cancer | 19.57 (µg/mL) | [6][7] | |

| T47D | Breast Cancer | 20.73 (µg/mL) | [6][7] | |

| 2′,4′,4-Trihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 2.66 (µg/mL) | [6][7] |

| HeLa | Cervical Cancer | 8.53 (µg/mL) | [6][7] | |

| T47D | Breast Cancer | 24.61 (µg/mL) | [6][7] | |

| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 | Leukemia | 2.54 | [8] |

| CCRF-CEM | Leukemia | 8.59 | [8] | |

| HepG2 | Hepatocarcinoma | 58.63 | [8] |

Experimental Protocols

Here we provide detailed protocols for fundamental in vitro assays to characterize the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (0.1% DMSO).[10]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.[11]

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.[11]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the chalcone at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.[1]

-

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and resuspend in Annexin V binding buffer.[11]

-

Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine if the chalcone derivative induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).[11]

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chalcone for the desired time.

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[11]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mechanism of Action: Signaling Pathways

Chalcone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[4]

Inhibition of the PI3K/Akt/mTOR signaling pathway.

In some cancer cells, chalcones have also been found to induce G1 cell cycle arrest by down-regulating key G1-phase regulators like cyclin D1, cyclin E, CDK2, and CDK4.[3] This is often accompanied by the induction of apoptosis through the mitochondrial-dependent pathway, involving the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins like Bcl-2.

Mechanisms of apoptosis induction and cell cycle arrest.

Conclusion